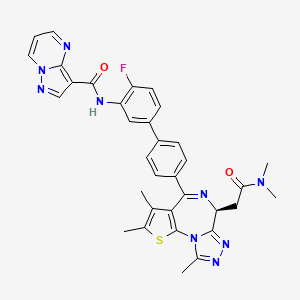
PROTAC BRD4 Degrader-25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC BRD4 Degrader-25 is a compound designed to target and degrade bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which utilizes the cell’s ubiquitin-proteasome system to selectively degrade specific proteins. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression and have been implicated in various cancers and other diseases .
Métodos De Preparación
The synthesis of PROTAC BRD4 Degrader-25 involves several steps, including the conjugation of a BRD4-binding ligand with an E3 ligase ligand via a linker. The synthetic route typically includes:
Synthesis of the BRD4-binding ligand: This step involves the preparation of a small molecule that can specifically bind to BRD4.
Synthesis of the E3 ligase ligand: This involves the preparation of a molecule that can recruit an E3 ubiquitin ligase.
Linker attachment: The BRD4-binding ligand and the E3 ligase ligand are connected via a linker to form the final PROTAC molecule.
Industrial production methods for this compound are still under development, as the compound is primarily used in research settings. the general approach involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions .
Análisis De Reacciones Químicas
PROTAC BRD4 Degrader-25 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of BRD4 by recruiting an E3 ligase, leading to the degradation of BRD4 via the proteasome.
Binding interactions: The BRD4-binding ligand interacts with the bromodomains of BRD4, while the E3 ligase ligand interacts with the E3 ligase.
Common reagents and conditions used in these reactions include:
Ubiquitin: A small regulatory protein that is attached to BRD4.
E3 ligase: An enzyme that facilitates the transfer of ubiquitin to BRD4.
Proteasome: A protein complex that degrades ubiquitinated proteins.
The major product formed from these reactions is the degraded BRD4 protein, which is broken down into smaller peptides by the proteasome .
Aplicaciones Científicas De Investigación
PROTAC BRD4 Degrader-25 has a wide range of scientific research applications, including:
Cancer research: The compound is used to study the role of BRD4 in various cancers and to develop potential therapeutic strategies.
Gene regulation studies: Researchers use the compound to investigate the role of BRD4 in regulating gene expression.
Drug discovery: This compound serves as a tool for identifying new drug targets and developing novel therapeutic agents.
Biomolecular condensates: The compound is used to study the formation and function of biomolecular condensates in cells.
Mecanismo De Acción
PROTAC BRD4 Degrader-25 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound forms a ternary complex with BRD4 and an E3 ligase, facilitating the transfer of ubiquitin to BRD4. This ubiquitination marks BRD4 for degradation by the proteasome . The molecular targets involved include the bromodomains of BRD4 and the E3 ligase recruited by the PROTAC molecule .
Comparación Con Compuestos Similares
PROTAC BRD4 Degrader-25 is unique in its ability to selectively degrade BRD4, compared to other similar compounds such as:
ARV-825: Another BRD4 degrader that also targets BRD3 and BRD2.
dBET1: A PROTAC that targets BET proteins but has a different chemical structure and mechanism of action.
OTX015: A small molecule inhibitor of BET proteins that does not induce degradation.
This compound stands out due to its high selectivity for BRD4 and its ability to induce rapid and efficient degradation of the target protein .
Propiedades
Fórmula molecular |
C34H30FN9O2S |
|---|---|
Peso molecular |
647.7 g/mol |
Nombre IUPAC |
N-[5-[4-[(9S)-9-[2-(dimethylamino)-2-oxoethyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]-2-fluorophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C34H30FN9O2S/c1-18-19(2)47-34-29(18)30(38-27(16-28(45)42(4)5)32-41-40-20(3)44(32)34)22-9-7-21(8-10-22)23-11-12-25(35)26(15-23)39-33(46)24-17-37-43-14-6-13-36-31(24)43/h6-15,17,27H,16H2,1-5H3,(H,39,46)/t27-/m0/s1 |
Clave InChI |
GNAZHLWOOVUAFO-MHZLTWQESA-N |
SMILES isomérico |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N(C)C)C4=CC=C(C=C4)C5=CC(=C(C=C5)F)NC(=O)C6=C7N=CC=CN7N=C6)C |
SMILES canónico |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N(C)C)C4=CC=C(C=C4)C5=CC(=C(C=C5)F)NC(=O)C6=C7N=CC=CN7N=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















